molecular formula C6H12ClNO B14229283 Formamide, N-[(1S)-1-(chloromethyl)-2-methylpropyl]- CAS No. 534601-51-9

Formamide, N-[(1S)-1-(chloromethyl)-2-methylpropyl]-

Cat. No.: B14229283
CAS No.: 534601-51-9
M. Wt: 149.62 g/mol
InChI Key: JCPVCJCDYDBFFF-ZCFIWIBFSA-N
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Description

Formamide, N-[(1S)-1-(chloromethyl)-2-methylpropyl]- is a chemical compound with the molecular formula C6H12ClNO. It is a derivative of formamide, where the formyl group is bonded to a substituted amine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Formamide, N-[(1S)-1-(chloromethyl)-2-methylpropyl]- typically involves the reaction of formamide with a suitable chloromethylating agent under controlled conditions. One common method involves the use of chloromethyl methyl ether in the presence of a base such as sodium hydroxide. The reaction is carried out at a temperature range of 0-5°C to ensure the selective formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactors to maintain optimal reaction conditions and ensure high yield and purity. The use of advanced purification techniques such as distillation and crystallization is essential to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

Formamide, N-[(1S)-1-(chloromethyl)-2-methylpropyl]- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include substituted amides, secondary amines, and various functionalized derivatives depending on the specific reagents and conditions used .

Scientific Research Applications

Formamide, N-[(1S)-1-(chloromethyl)-2-methylpropyl]- has several applications in scientific research:

Mechanism of Action

The mechanism by which Formamide, N-[(1S)-1-(chloromethyl)-2-methylpropyl]- exerts its effects involves the interaction with specific molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to modifications in their activity. This interaction can affect various biochemical pathways and cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Formamide, N-[(1S)-1-(chloromethyl)-2-methylpropyl]- is unique due to the presence of the chloromethyl group, which imparts distinct reactivity and potential for forming a wide range of derivatives. This makes it a valuable compound for various synthetic and research applications .

Properties

CAS No.

534601-51-9

Molecular Formula

C6H12ClNO

Molecular Weight

149.62 g/mol

IUPAC Name

N-[(2S)-1-chloro-3-methylbutan-2-yl]formamide

InChI

InChI=1S/C6H12ClNO/c1-5(2)6(3-7)8-4-9/h4-6H,3H2,1-2H3,(H,8,9)/t6-/m1/s1

InChI Key

JCPVCJCDYDBFFF-ZCFIWIBFSA-N

Isomeric SMILES

CC(C)[C@@H](CCl)NC=O

Canonical SMILES

CC(C)C(CCl)NC=O

Origin of Product

United States

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